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molecular formula C6H10O3 B043941 2,2-Dimethyl-1,3-dioxan-5-one CAS No. 74181-34-3

2,2-Dimethyl-1,3-dioxan-5-one

Cat. No. B043941
M. Wt: 130.14 g/mol
InChI Key: ASFQDNDZFGFMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495565B2

Procedure details

p-Toluenesulfonic acid (0.18 g) was added to a solution of 1,3-dihydroxyacetone (2.75 g, 30.5 mmol) in 2,2-dimethoxypropane (25 ml). The reaction was heated to reflux for 1.5 hs. The reaction was allowed to cool to room temperature and was concentrated to give the 2,2-dimethyl-1,3-dioxan-5-one as a crude oil.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=CC=1.[OH:12][CH2:13][C:14]([CH2:16][OH:17])=[O:15]>COC(OC)(C)C>[CH3:11][C:1]1([CH3:6])[O:17][CH2:16][C:14](=[O:15])[CH2:13][O:12]1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2.75 g
Type
reactant
Smiles
OCC(=O)CO
Name
Quantity
25 mL
Type
solvent
Smiles
COC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hs
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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